L-Cysteine ethyl ester hydrochloride

Catalog No.
S778799
CAS No.
868-59-7
M.F
C5H12ClNO2S
M. Wt
185.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteine ethyl ester hydrochloride

CAS Number

868-59-7

Product Name

L-Cysteine ethyl ester hydrochloride

IUPAC Name

ethyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

InChI

InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m0./s1

InChI Key

JFKJWWJOCJHMGV-WCCKRBBISA-N

SMILES

CCOC(=O)C(CS)N.Cl

Synonyms

cystanin, cysteine ethyl ester, ethyl cysteine, ethyl cysteine hydrochloride, L-cysteine ethyl ester

Canonical SMILES

CCOC(=O)C(CS)[NH3+].[Cl-]

Isomeric SMILES

CCOC(=O)[C@H](CS)[NH3+].[Cl-]

Protein Synthesis:

L-Cysteine EE HCl acts as a cysteine protecting group during peptide synthesis. Cysteine plays a crucial role in protein structure and function due to its ability to form disulfide bonds. However, the thiol group in cysteine can react with other functionalities during peptide synthesis, leading to unwanted side reactions. L-Cysteine EE HCl protects the thiol group while allowing the rest of the peptide chain to be assembled. Once synthesis is complete, the ethyl ester group can be removed to reveal the free cysteine, enabling disulfide bond formation and proper protein folding [].

Antitumor Activity:

Studies suggest L-Cysteine EE HCl may possess antitumor properties. The mechanism for this activity is not fully understood, but it might be related to its ability to undergo nucleophilic substitutions. These reactions involve the replacement of a leaving group on a molecule with another nucleophile. L-Cysteine EE HCl's reactive thiol group might interact with critical cellular components in cancer cells, potentially disrupting their growth or survival [].

Hair Loss Treatment:

Some research explores the potential of L-Cysteine EE HCl for preventing hair loss and treating baldness. The rationale behind this application lies in the role of cysteine in keratin, a structural protein essential for hair formation. Supplementation with L-Cysteine EE HCl might theoretically increase cysteine availability for keratin synthesis, promoting hair growth. However, more robust clinical studies are needed to confirm this potential benefit [].

L-Cysteine ethyl ester hydrochloride is a derivative of the amino acid L-cysteine, characterized by the addition of an ethyl ester group. Its chemical formula is C5_5H12_{12}ClNO2_2S, and it has a molecular weight of approximately 185.67 g/mol. This compound exists as a white crystalline powder and is soluble in water and alcohol. It is primarily known for its role as a precursor to various biologically active compounds and its applications in biochemical research and pharmaceutical development .

L-CEE HCl acts as a cysteine protease inhibitor. It can bind to the active site of these enzymes, where the thiol group of L-CEE HCl interacts with the cysteine residue of the protease, forming a covalent bond. This binding prevents the substrate (molecule the enzyme acts on) from binding to the active site, effectively inhibiting the enzyme's activity [].

The specific mechanism of action may vary depending on the type of cysteine protease being targeted. However, the core principle of thiol-disulfide exchange between L-CEE HCl and the cysteine residue remains a common theme [].

Typical of amino acids and esters. Key reactions include:

  • Hydrolysis: In aqueous environments, L-cysteine ethyl ester can hydrolyze to release L-cysteine and ethanol. This reaction is catalyzed by acids or bases.
    C5H12ClNO2S+H2OC3H7NO2S+C2H5OH+HCl\text{C}_5\text{H}_{12}\text{ClNO}_2\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_3\text{H}_7\text{NO}_2\text{S}+\text{C}_2\text{H}_5\text{OH}+\text{HCl}
  • Redox Reactions: The thiol group in L-cysteine can undergo oxidation to form disulfides or sulfenic acids, which are important in various biological processes.
  • Formation of Peptides: L-Cysteine ethyl ester can be used in peptide synthesis, where it can react with carboxylic acids to form peptide bonds.

L-Cysteine ethyl ester hydrochloride exhibits various biological activities due to its role as a source of cysteine, an important amino acid involved in protein synthesis, detoxification, and antioxidant defense. Notably:

  • Antioxidant Properties: It contributes to the synthesis of glutathione, a major antioxidant in cells that protects against oxidative stress.
  • Neuroprotective Effects: Research suggests that L-cysteine derivatives may provide neuroprotection by modulating glutamate levels and enhancing cellular resilience against excitotoxicity.
  • Metabolic Role: It plays a role in the metabolism of sulfur-containing compounds and may influence metabolic pathways related to energy production and detoxification .

L-Cysteine ethyl ester hydrochloride can be synthesized through various methods, including:

  • Esterification Reaction: The reaction of L-cysteine with ethanol in the presence of an acid catalyst leads to the formation of L-cysteine ethyl ester. The hydrochloride salt is then formed by neutralizing the resulting compound with hydrochloric acid.
    C3H7NO2S+C2H5OHH+C5H11NO2S+H2O\text{C}_3\text{H}_7\text{NO}_2\text{S}+\text{C}_2\text{H}_5\text{OH}\xrightarrow{\text{H}^+}\text{C}_5\text{H}_{11}\text{NO}_2\text{S}+\text{H}_2\text{O}
  • Chemical Reduction: Starting from cystine or other sulfur-containing compounds, reduction reactions can yield L-cysteine derivatives that can be further esterified.
  • Enzymatic Methods: Enzymatic catalysis can also be employed for selective esterification under mild conditions, providing a more environmentally friendly approach .

L-Cysteine ethyl ester hydrochloride has diverse applications across various fields:

  • Pharmaceuticals: Used as an ingredient in formulations aimed at enhancing antioxidant capacity or as a precursor for drug synthesis.
  • Food Industry: Acts as a flavor enhancer and antioxidant in food products.
  • Cosmetics: Incorporated into skincare products for its skin-protective properties due to its antioxidant effects.
  • Research: Utilized in biochemical assays to study cysteine-related metabolic pathways and cellular responses to oxidative stress .

Studies have indicated that L-cysteine ethyl ester hydrochloride interacts with various biological systems:

  • Cellular Mechanisms: It has been shown to modulate glutathione levels within cells, influencing redox status and cellular signaling pathways.
  • Drug Interactions: Research suggests potential interactions with drugs affecting neurotransmitter levels, particularly those targeting glutamate receptors.
  • Toxicology: Investigations into its safety profile indicate that while generally regarded as safe, high concentrations may lead to cytotoxic effects due to excessive thiol availability .

Several compounds share structural similarities with L-cysteine ethyl ester hydrochloride. Here are some notable examples:

CompoundStructure TypeUnique Features
L-CysteineFree Amino AcidContains a free thiol group; more reactive.
N-Acetyl-L-cysteineAcetylated DerivativeEnhanced stability; used for acetylation studies.
CystamineDisulfide CompoundContains two cysteine units; involved in redox reactions.
L-CystineDimeric FormOxidized form of cysteine; forms disulfide bonds.

L-Cysteine ethyl ester hydrochloride stands out due to its unique ethyl ester modification, which enhances its bioavailability compared to free cysteine while maintaining similar biological functions . This modification allows for improved solubility and stability, making it particularly useful in pharmaceutical applications where efficient delivery is crucial.

Melting Point

124.0 °C

UNII

AM467TB2I1

Related CAS

3411-58-3 (Parent)

Other CAS

868-59-7

Wikipedia

Ethitanin

General Manufacturing Information

L-Cysteine, ethyl ester, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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